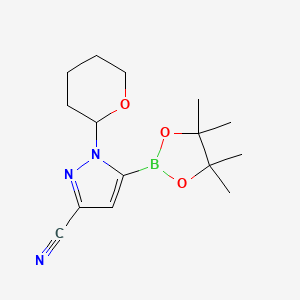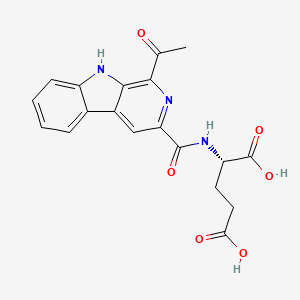
Dichotomine H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichotomine H is a β-carboline alkaloid derived from the plant Stellaria dichotoma L. It is known for its significant antiallergic activity . This compound belongs to the class of natural products and is primarily extracted from the roots of Stellaria dichotoma, a plant commonly used in traditional Chinese medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Dichotomine H involves the extraction from Stellaria dichotoma L. The process typically includes the following steps:
Collection and Drying: The roots of Stellaria dichotoma are collected and dried.
Extraction: The dried roots are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dichotomine H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the β-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities .
Aplicaciones Científicas De Investigación
Dichotomine H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-carboline alkaloids.
Biology: Investigated for its antiallergic and anti-inflammatory properties.
Medicine: Potential therapeutic agent for allergic reactions and inflammation.
Industry: Used in the development of new pharmaceuticals and natural product-based therapies.
Mecanismo De Acción
Dichotomine H exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors and enzymes involved in allergic and inflammatory responses.
Pathways Involved: The compound modulates signaling pathways such as the TLR4/MyD88-mTOR pathway, which plays a crucial role in immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Dichotomine B: Another β-carboline alkaloid with anti-inflammatory properties.
Dichotomine F: Known for its anti-anxiety effects.
Dichotomine I: Exhibits similar biological activities but with different potency.
Uniqueness of Dichotomine H
This compound is unique due to its significant antiallergic activity, making it a promising candidate for developing new antiallergic therapies .
Propiedades
Fórmula molecular |
C19H17N3O6 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2S)-2-[(1-acetyl-9H-pyrido[3,4-b]indole-3-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N3O6/c1-9(23)16-17-11(10-4-2-3-5-12(10)20-17)8-14(21-16)18(26)22-13(19(27)28)6-7-15(24)25/h2-5,8,13,20H,6-7H2,1H3,(H,22,26)(H,24,25)(H,27,28)/t13-/m0/s1 |
Clave InChI |
XTDUOMJVJSREHT-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)C1=C2C(=CC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C3=CC=CC=C3N2 |
SMILES canónico |
CC(=O)C1=C2C(=CC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)

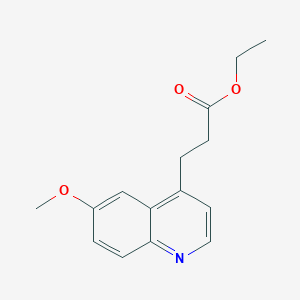

![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
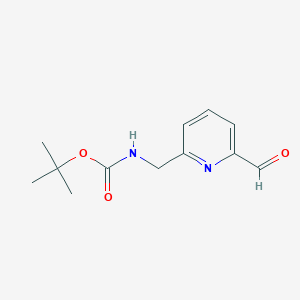
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

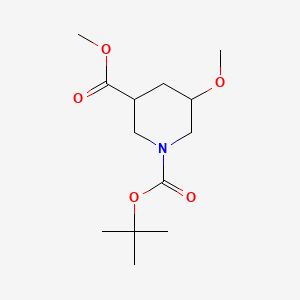
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)


